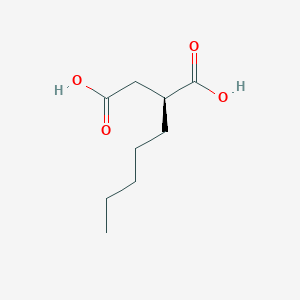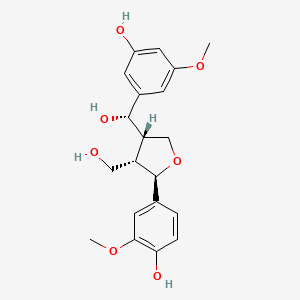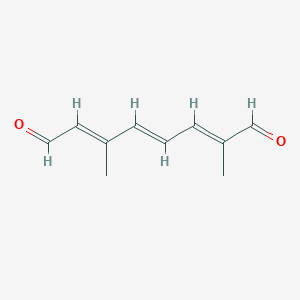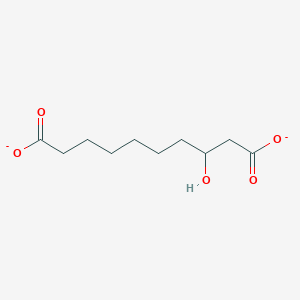
3-Hydroxydecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
3-Hydroxydecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-hydroxysebacate can lead to the formation of sebacic acid .
Scientific Research Applications
3-Hydroxydecanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxysebacate involves its role as a metabolite in biochemical pathways. It is involved in the metabolism of fatty acids and can be found in human urine . The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and metabolic processes.
Comparison with Similar Compounds
3-Hydroxydecanedioate is similar to other dicarboxylic acids such as:
Sebacic acid: A dicarboxylic acid with a similar structure but without the hydroxy group.
3-Hydroxydecanedioic acid: The conjugate acid of 3-hydroxysebacate.
The uniqueness of 3-hydroxysebacate lies in its hydroxy group, which imparts different chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16O5-2 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-hydroxydecanedioate |
InChI |
InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/p-2 |
InChI Key |
OQYZCCKCJQWHIE-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCC(=O)[O-])CCC(CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


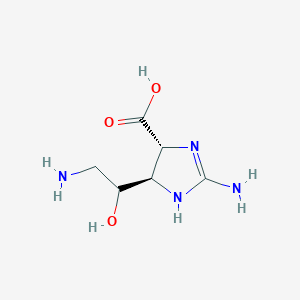

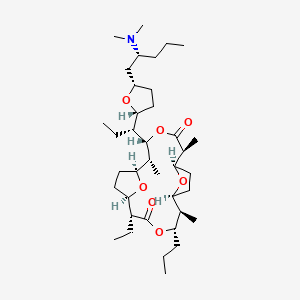

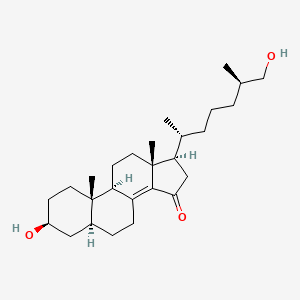
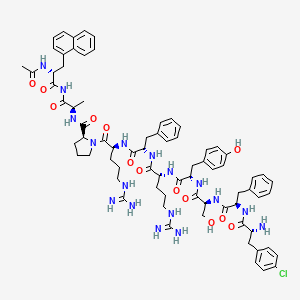
![1-Ethyl-4-[[methyl-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]-2-pyrrolidinone](/img/structure/B1256097.png)
![(2R,4R)-N-(1H-benzimidazol-2-ylmethyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1256098.png)

![(5Z,8R,9E)-8-hydroxy-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid](/img/structure/B1256102.png)
![2-Amino-2-{2-[2'-fluoro-4'-(4-methylphenylthio)biphenyl-4-yl]ethyl}propane-1,3-diol](/img/structure/B1256104.png)
